8-Methoxynaphthalene-1-carbaldehyde
Overview
Description
8-Methoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, featuring a methoxy group at the 8th position and an aldehyde group at the 1st position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Methoxynaphthalene-1-carbaldehyde can be synthesized through several methods. One common approach involves the methoxylation of naphthalene derivatives followed by formylation. The reaction typically requires a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The formylation step can be achieved using reagents like dichloromethyl methyl ether and a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methoxylation and formylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Methoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 8-Methoxynaphthalene-1-carboxylic acid.
Reduction: 8-Methoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
8-Methoxynaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 8-Methoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-4-methoxynaphthalene-1-carbaldehyde: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
2-Methoxynaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
8-Methoxynaphthalene-1-carbaldehyde is unique due to the presence of both a methoxy and an aldehyde group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
8-methoxynaphthalene-1-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-11-7-3-5-9-4-2-6-10(8-13)12(9)11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLPAVAWVYNUBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471663 | |
Record name | 8-Methoxynaphthalene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35689-27-1 | |
Record name | 8-Methoxy-1-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35689-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methoxynaphthalene-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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